molecular formula C9H16O B8691902 1-Nonyn-4-ol CAS No. 20810-18-8

1-Nonyn-4-ol

Cat. No. B8691902
Key on ui cas rn: 20810-18-8
M. Wt: 140.22 g/mol
InChI Key: DNHMBZFEOTWFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04312994

Procedure details

When 1-hexanal is substituted for 4-octanone in Example 27, there is obtained the title product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH3:8][CH2:9][CH2:10]C(=O)CCCC>>[CH:8]#[C:9][CH2:10][CH:1]([OH:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC(CCCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C#CCC(CCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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